

Spectroscopic and Synthetic Overview of 2-(4-Aminophenoxy)-2-methylpropanoic Acid Derivatives

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Compound of Interest

Compound Name: 2-(4-Aminophenoxy)-2-methylpropanoic acid

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Introduction: **2-(4-Aminophenoxy)-2-methylpropanoic acid** is a molecule of interest within the fields of medicinal chemistry and drug development. Its structure, featuring a substituted phenoxy ring linked to a tertiary carboxylic acid moiety, makes it a potential building block for various bioactive compounds. This technical guide aims to provide a detailed overview of the spectroscopic characterization and synthetic methodologies related to this compound and its close derivatives. Due to a lack of publicly available, experimentally verified spectroscopic data for **2-(4-Aminophenoxy)-2-methylpropanoic acid**, this guide will focus on the closely related and well-characterized analogue, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. This analogue serves as a valuable proxy for understanding the spectroscopic features and synthetic pathways applicable to this class of molecules.

Spectroscopic Data of 2-(4-Acetamidophenoxy)-2-methylpropanoic acid

The following tables summarize the available spectroscopic data for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, the N-acetylated form of the target compound.

Table 1: ^{13}C NMR Spectral Data

Carbon Atom	Chemical Shift (δ , ppm)
Aromatic C-H (C-2, C-6)	119.5
Aromatic C-H (C-3, C-5)	120.2
Quaternary Aromatic (C-4)	133.9
Quaternary Aromatic (C-1)	161.8
Amide Carbonyl (CONH)	167.9
Carboxylic Acid (COOH)	175.2
Quaternary Alkyl (C-7)	78.7
Methyl (CH_3)	24.5

Data sourced from a study on 2-(4-Acetamidophenoxy)-2-methylpropanoic acid.[\[1\]](#)

Table 2: Mass Spectrometry (MS) Data

Ion	m/z (Relative Intensity, %)
$[\text{M}]^+$	237 (25%)

Data obtained via Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon framework of the molecule.

Materials:

- 2-(4-Acetamidophenoxy)-2-methylpropanoic acid sample
- Deuterated solvent (e.g., DMSO-d₆)

- 5 mm NMR tubes
- NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: A sample of the compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is configured for ¹³C NMR acquisition. This includes locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 2-5 seconds. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phased, and the chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- 2-(4-Acetamidophenoxy)-2-methylpropanoic acid sample
- A suitable volatile solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer with an Electron Ionization (EI) source

Procedure:

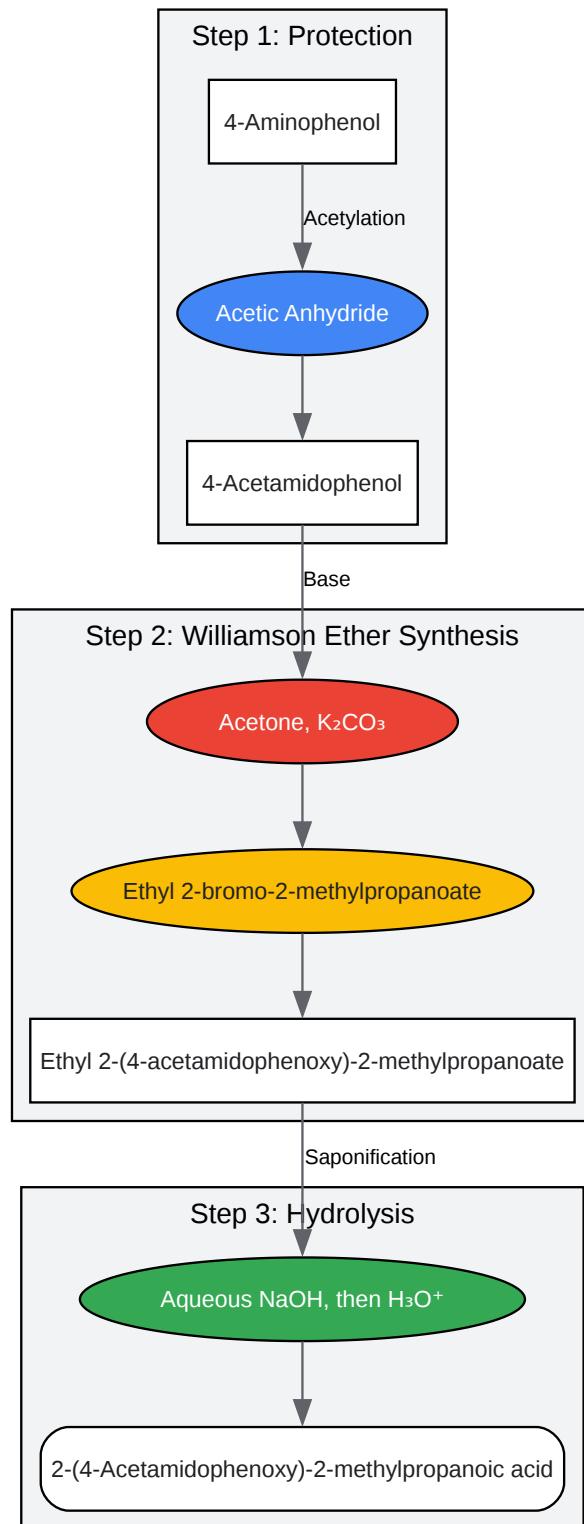
- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.

- Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's guidelines. The ionization mode is set to Electron Ionization (EI).
- Data Acquisition: The sample is introduced into the ion source. The mass spectrum is recorded over an appropriate mass range to observe the molecular ion and key fragment ions. The data for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid shows a molecular ion peak at an m/z of 237.[\[1\]](#)

Synthesis Workflow

The synthesis of 2-(4-acetamidophenoxy)-2-methylpropanoic acid typically involves the protection of the amino group of 4-aminophenol, followed by etherification and hydrolysis. The following diagram illustrates a logical workflow for its preparation.

Synthesis Workflow for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid

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Caption: A logical workflow for the synthesis of 2-(4-Acetamidophenoxy)-2-methylpropanoic acid.

This guide provides a foundational understanding of the spectroscopic properties and synthetic considerations for **2-(4-aminophenoxy)-2-methylpropanoic acid** by examining a closely related analogue. The data and protocols presented herein are intended to support researchers and scientists in the development and characterization of novel compounds within this chemical class.

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References

- 1. researchgate.net [researchgate.net]
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